2-(4-Nitrobenzenesulfonyl)propanoic acid

Descripción general

Descripción

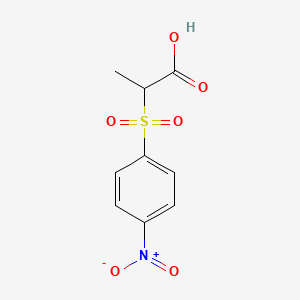

2-(4-Nitrobenzenesulfonyl)propanoic acid is an organic compound with the molecular formula C₉H₉NO₆S It is characterized by the presence of a nitro group attached to a benzene ring, which is further connected to a sulfonyl group and a propanoic acid moiety

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Nitrobenzenesulfonyl)propanoic acid typically involves the nitration of benzenesulfonyl chloride followed by a series of reactions to introduce the propanoic acid group. One common method includes:

Nitration: Benzenesulfonyl chloride is nitrated using a mixture of concentrated sulfuric acid and nitric acid to form 4-nitrobenzenesulfonyl chloride.

Substitution: The 4-nitrobenzenesulfonyl chloride is then reacted with a suitable propanoic acid derivative under controlled conditions to yield this compound.

Industrial Production Methods

Industrial production methods for this compound often involve large-scale nitration and substitution reactions, utilizing continuous flow reactors to ensure consistent product quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the process.

Análisis De Reacciones Químicas

Types of Reactions

2-(4-Nitrobenzenesulfonyl)propanoic acid can undergo various chemical reactions, including:

Oxidation: The nitro group can be further oxidized to form different oxidation states of nitrogen.

Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.

Substitution: The sulfonyl group can participate in nucleophilic substitution reactions, where it can be replaced by other nucleophiles.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as hydrogen gas with palladium on carbon or sodium borohydride are frequently used.

Substitution: Nucleophiles like amines or alcohols can be used under basic or acidic conditions to facilitate substitution reactions.

Major Products Formed

Oxidation: Products may include nitroso or nitro derivatives.

Reduction: The primary product is 2-(4-Aminobenzenesulfonyl)propanoic acid.

Substitution: Various substituted benzenesulfonyl derivatives can be formed depending on the nucleophile used.

Aplicaciones Científicas De Investigación

Chemical Synthesis

Synthetic Intermediates

This compound serves as a valuable intermediate in the synthesis of various pharmaceuticals and agrochemicals. Its sulfonyl group enhances reactivity, making it suitable for nucleophilic substitution reactions. For instance, it can be utilized in the synthesis of more complex molecules through coupling reactions or as a leaving group in electrophilic aromatic substitutions.

Case Study: Synthesis of Pyridazine Derivatives

Recent studies have demonstrated the utility of sulfonyl derivatives like 2-(4-Nitrobenzenesulfonyl)propanoic acid in synthesizing pyridazine derivatives via formal [4 + 2] cycloaddition reactions. These derivatives are significant due to their broad applications in pharmaceuticals and materials science . The sulfonyl group facilitates the formation of stable intermediates that can be further functionalized.

Medicinal Chemistry

Pharmaceutical Applications

The compound is being explored for its potential therapeutic applications. It has been assessed for its role as a bioisostere in drug design, where the nitrophenyl group can mimic other functional groups while providing unique properties that enhance drug efficacy and selectivity.

Case Study: Anticancer Agents

Research has indicated that derivatives of this compound exhibit anticancer properties by inhibiting specific enzymes involved in cancer cell proliferation. The nitro group is believed to play a crucial role in modulating biological activity, making these compounds candidates for further development .

Materials Science

Polymer Chemistry

In materials science, the compound is utilized to modify polymer properties. Its incorporation into polymer matrices can enhance thermal stability and mechanical strength. Additionally, it serves as a cross-linking agent that improves the durability of polymeric materials.

Case Study: Functional Polymers

Research has shown that incorporating sulfonyl groups into polymers leads to materials with improved conductivity and responsiveness to environmental stimuli. These functional polymers have potential applications in sensors and actuators .

Environmental Applications

Green Chemistry Initiatives

The synthesis of this compound aligns with green chemistry principles by reducing waste and energy consumption during production processes. Novel synthetic routes have been developed that minimize hazardous byproducts and improve overall yield and purity .

Mecanismo De Acción

The mechanism of action of 2-(4-Nitrobenzenesulfonyl)propanoic acid involves its interaction with molecular targets such as enzymes and proteins. The nitro group can undergo redox reactions, leading to the formation of reactive intermediates that can modify biological molecules. The sulfonyl group can form strong interactions with amino acid residues in proteins, affecting their function and activity.

Comparación Con Compuestos Similares

Similar Compounds

- 2-(4-Nitrobenzenesulfonyl)acetic acid

- 2-(4-Nitrobenzenesulfonyl)butanoic acid

- 2-(4-Nitrobenzenesulfonyl)pentanoic acid

Uniqueness

2-(4-Nitrobenzenesulfonyl)propanoic acid is unique due to its specific combination of a nitro group, sulfonyl group, and propanoic acid moiety. This combination imparts distinct chemical reactivity and biological activity compared to other similar compounds. The presence of the propanoic acid group allows for additional functionalization and derivatization, making it a versatile intermediate in organic synthesis.

Actividad Biológica

2-(4-Nitrobenzenesulfonyl)propanoic acid is an organic compound that features a nitro group, a sulfonyl group, and a propanoic acid moiety. Its unique structural characteristics confer specific biological activities, making it a subject of interest in various fields of research, including medicinal chemistry and biochemistry. This article explores the biological activity of this compound, focusing on its mechanisms, applications, and relevant case studies.

- Molecular Formula : C₉H₉NO₆S

- Molecular Weight : 259.24 g/mol

- Structural Features :

- Nitro group (-NO₂) attached to a benzene ring

- Sulfonyl group (-SO₂)

- Propanoic acid moiety (-C₃H₅O₂)

The biological activity of this compound is primarily attributed to its ability to interact with various biological molecules:

- Enzyme Inhibition : The sulfonyl group can participate in nucleophilic substitution reactions, allowing the compound to inhibit enzymes by modifying active sites.

- Redox Reactions : The nitro group can undergo reduction to form reactive intermediates that can interact with cellular macromolecules, potentially leading to apoptosis in cancer cells.

Biological Activity Overview

The compound has shown promise in several areas:

- Antiproliferative Activity : Research indicates that compounds with similar structures exhibit significant antiproliferative effects against various cancer cell lines. For instance, derivatives of nitrobenzenesulfonyl compounds have demonstrated IC₅₀ values in the low micromolar range against human cancer cell lines such as MCF-7 (breast cancer) and HT-29 (colon cancer) .

- Protein Modification : The compound's ability to modify proteins through sulfonylation can affect protein function and stability, impacting cellular signaling pathways.

Case Studies and Research Findings

Comparative Analysis with Similar Compounds

To understand the uniqueness of this compound, it is essential to compare it with structurally related compounds:

| Compound | Structure | Biological Activity |

|---|---|---|

| 2-(4-Nitrobenzenesulfonyl)acetic acid | Similar nitro and sulfonyl groups | Moderate antiproliferative activity |

| 2-(4-Nitrobenzenesulfonyl)butanoic acid | Extended carbon chain | Enhanced enzyme inhibition potential |

| 2-(4-Nitrobenzenesulfonyl)pentanoic acid | Further extended chain | Potentially higher lipophilicity affecting bioavailability |

Q & A

Basic Questions

Q. What are the common synthetic routes for 2-(4-nitrobenzenesulfonyl)propanoic acid?

- Methodology :

- Sulfonation : React propanoic acid derivatives (e.g., 2-mercaptopropanoic acid) with 4-nitrobenzenesulfonyl chloride under basic conditions (e.g., pyridine or triethylamine) to introduce the sulfonyl group.

- Purification : Use recrystallization (ethanol/water mixtures) or column chromatography (silica gel, ethyl acetate/hexane eluent) to isolate the product. Monitor reaction progress via TLC (Rf ~0.3–0.5 in ethyl acetate) .

- Validation : Confirm purity via melting point analysis (expected range: 150–160°C) and HPLC (C18 column, UV detection at 254 nm).

Q. Which spectroscopic methods are effective for characterizing this compound?

- Key Techniques :

- NMR : ¹H NMR (DMSO-d₆) to identify protons on the aromatic ring (δ 8.2–8.4 ppm, doublet) and the propanoic acid backbone (δ 2.8–3.2 ppm, quartet). ¹³C NMR to confirm sulfonyl (C-SO₂ at ~140 ppm) and nitro (C-NO₂ at ~125 ppm) groups.

- IR : Stretching vibrations for sulfonyl (S=O at ~1350 cm⁻¹) and nitro (NO₂ at ~1520 cm⁻¹).

- Mass Spectrometry : ESI-MS for molecular ion [M-H]⁻ at m/z 288.1 .

Advanced Research Questions

Q. How does the electronic nature of the 4-nitrobenzenesulfonyl group influence the compound’s reactivity in nucleophilic substitutions?

- Mechanistic Insight :

- The sulfonyl group acts as a strong electron-withdrawing group (EWG), activating the benzene ring for electrophilic substitution at the meta position. The para-nitro group further enhances electron withdrawal, increasing the compound’s acidity (pKa ~1.5–2.5) and stabilizing intermediates in reactions like esterification or amidation.

- Experimental Design :

- Compare reaction rates with analogs lacking the nitro group (e.g., 4-methylbenzenesulfonyl derivatives) using kinetic studies (UV-Vis or NMR monitoring). Computational modeling (DFT) can predict charge distribution and reactive sites .

Q. How can researchers resolve discrepancies in reported pKa values for this compound?

- Data Contradiction Analysis :

- Potentiometric Titration : Standardize measurements under controlled ionic strength (0.1 M KCl) and temperature (25°C).

- UV-Vis Spectroscopy : Monitor pH-dependent absorbance changes (λmax ~270 nm) to calculate pKa.

- Cross-Validation : Compare results with computational predictions (e.g., COSMO-RS or MarvinSketch). Discrepancies may arise from solvent effects or impurities; ensure purity via elemental analysis .

Q. What role does this compound play in enzyme inhibition studies?

- Biological Interactions :

- The sulfonyl group can mimic phosphate or carboxylate moieties in enzyme active sites, making it a candidate for competitive inhibition. For example, it may inhibit serine proteases or sulfotransferases by binding to catalytic residues.

- Methodology :

- Kinetic Assays : Measure IC₅₀ values using fluorogenic substrates (e.g., AMC-tagged peptides).

- Structural Studies : Co-crystallize the compound with target enzymes (e.g., X-ray crystallography) to map binding interactions. Compare with inactive analogs to validate specificity .

Q. What computational models predict the compound’s stability under varying pH conditions?

- Advanced Modeling :

- Use Density Functional Theory (DFT) to calculate proton affinity and hydrolysis pathways.

- Molecular Dynamics (MD) : Simulate solvation effects in aqueous buffers (pH 1–12) to identify degradation products. Validate with accelerated stability studies (40°C/75% RH for 4 weeks) and LC-MS analysis .

Q. Methodological Notes

- Synthesis Optimization : Replace traditional solvents (e.g., DCM) with greener alternatives (e.g., cyclopentyl methyl ether) to improve sustainability .

- Safety Protocols : Handle with nitrile gloves and fume hoods due to potential irritancy (refer to SDS guidelines for sulfonic acid derivatives) .

- Data Reproducibility : Archive raw spectral data (NMR, MS) in open-access repositories (e.g., Zenodo) to facilitate peer validation .

Propiedades

IUPAC Name |

2-(4-nitrophenyl)sulfonylpropanoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9NO6S/c1-6(9(11)12)17(15,16)8-4-2-7(3-5-8)10(13)14/h2-6H,1H3,(H,11,12) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CPLXXAYGPKDGDB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(=O)O)S(=O)(=O)C1=CC=C(C=C1)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9NO6S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

259.24 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.